methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate

Antiviral drug discovery Phosphate bioisostere Physicochemical property optimization

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate (CAS 1637681-07-2, molecular formula C₁₇H₁₉O₈P, molecular weight 382.30 g/mol) is a synthetic heterocyclic phosphonate ester belonging to the 4H-pyran-2-carboxylate class. Its core structure features a 3-benzyloxy-γ-pyrone scaffold, which is a recognized pharmacophore in antiviral drug discovery, most notably as a key intermediate in the synthesis of the cap-dependent endonuclease inhibitor baloxavir marboxil.

Molecular Formula C17H19O8P
Molecular Weight 382.3 g/mol
Cat. No. B13908706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate
Molecular FormulaC17H19O8P
Molecular Weight382.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)C=C(O1)CP(=O)(OC)OC)OCC2=CC=CC=C2
InChIInChI=1S/C17H19O8P/c1-21-17(19)16-15(24-10-12-7-5-4-6-8-12)14(18)9-13(25-16)11-26(20,22-2)23-3/h4-9H,10-11H2,1-3H3
InChIKeyBCTZLDYRAPIXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate: A Phosphonate-Functionalized γ-Pyrone Scaffold for Antiviral Prodrug and Kinase Inhibitor Research


Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate (CAS 1637681-07-2, molecular formula C₁₇H₁₉O₈P, molecular weight 382.30 g/mol) is a synthetic heterocyclic phosphonate ester belonging to the 4H-pyran-2-carboxylate class . Its core structure features a 3-benzyloxy-γ-pyrone scaffold, which is a recognized pharmacophore in antiviral drug discovery, most notably as a key intermediate in the synthesis of the cap-dependent endonuclease inhibitor baloxavir marboxil [1]. The compound is distinguished from simpler pyranone intermediates by the covalent attachment of a dimethoxyphosphorylmethyl group at the 6-position, introducing a phosphonate ester moiety that is widely exploited as a phosphate bioisostere in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and enable prodrug strategies [2]. Commercial sourcing is available from multiple specialty chemical suppliers at >=98% purity (HPLC) under catalog numbers such as CS-0311292 (ChemScene) and 1381962 (Leyan), supporting its use as a research-grade building block .

Why Non-Phosphonated 4H-Pyran-2-carboxylate Analogs Cannot Replace Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate in Key Research Applications


Generic substitution among 4H-pyran-2-carboxylate derivatives is precluded by the profound functional divergence introduced by the 6-dimethoxyphosphorylmethyl substituent. The parent compound methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-89-6, MW 260.24) is a validated intermediate in baloxavir marboxil synthesis but lacks the phosphonate group essential for phosphate mimicry and prodrug conversion . Phosphonate esters are established bioisosteres of phosphates and carboxylates, conferring resistance to endogenous phosphatases and esterases while enabling intracellular trapping via the ProTide or phosphonate prodrug paradigms [1]. In the context of endonuclease or kinase inhibitor scaffolds, the presence of a dimethoxyphosphoryl group at the 6-position of the γ-pyrone ring introduces a hydrogen-bond-accepting, tetrahedral anionic mimic that non-phosphonated analogs cannot replicate. Related phosphonated pyran derivatives have demonstrated low-nanomolar antiviral activity (e.g., oseltamivir and zanamivir phosphonate congeners with EC₅₀ values in the low-nM to pM range), activity that is entirely absent in their non-phosphonated counterparts [2]. Any attempt to replace this compound with a non-phosphonated 4H-pyran-2-carboxylate in a biological assay or synthetic sequence would forfeit this critical pharmacophoric element, rendering structure-activity relationship (SAR) data non-transferable and synthetic pathways divergent.

Quantitative Comparative Evidence for Differentiated Selection of Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate


Phosphonate Bioisostere Insertion: Molecular Weight and Hydrogen-Bonding Capacity vs. the Parent Baloxavir Intermediate

The target compound (MW 382.30 g/mol) incorporates a dimethoxyphosphorylmethyl group at the 6-position of the pyranone ring, which is absent in the parent baloxavir intermediate, methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (MW 260.24 g/mol) . This structural modification increases molecular weight by 122.06 Da (+46.9%) and introduces an additional 3 hydrogen-bond acceptor atoms (the phosphoryl oxygen and two methoxy oxygens), while adding 3 rotatable bonds (from 5 in the parent to 8 in the target) . These changes modulate lipophilicity and aqueous solubility, critical parameters for oral bioavailability and cellular permeability in phosphonate prodrug design [1].

Antiviral drug discovery Phosphate bioisostere Physicochemical property optimization

Antiviral Class-Level Evidence: Phosphonated Pyran Derivatives vs. Non-Phosphonated Analogs in Influenza Inhibition

While direct efficacy data for the target compound are not yet published, the class-level precedent is unequivocal: phosphonate-functionalized pyran derivatives exhibit pronounced antiviral activity that is absent from their non-phosphonated counterparts. Oseltamivir phosphonate congeners (containing a phosphonate group replacing the carboxylate of oseltamivir) inhibit influenza virus replication with EC₅₀ values in the low nanomolar to picomolar range against wild-type and oseltamivir-resistant H275Y strains, and confer significant survival benefit in mice at oral doses as low as 1 mg/kg [1]. Zanamivir phosphonate congeners similarly show EC₅₀ values in the low-nanomolar range across H1N1, H5N1, and H3N2 strains [2]. Non-phosphonated pyran or dihydropyran nucleoside analogs lacking this group show no comparable antiviral activity in the same assay systems [3].

Influenza virus Neuraminidase inhibition Phosphonate prodrugs

Commercial Availability and Purity: Sourcing Comparison for the Phosphonate vs. Parent Baloxavir Intermediate

The target compound is commercially available from multiple vendors at >=98% purity (HPLC), ensuring suitability for direct use in medicinal chemistry campaigns without additional purification . In comparison, the structurally simpler baloxavir intermediate methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-89-6), while also available at 97–98% purity from suppliers such as Macklin and Sigma-Aldrich, lacks the phosphonate group and therefore cannot serve as a source of the phosphoryl moiety in synthetic or biological workflows . The target compound thus consolidates a multi-functional scaffold into a single purchasable entity, reducing synthetic step count and procurement complexity for laboratories requiring a phosphonate-bearing γ-pyrone building block.

Chemical sourcing Building block procurement Purity specification

Phosphonate-Directed Enzyme Inhibition Potential: Dimethoxyphosphoryl as a Catalytic Site Anchor vs. Carboxylate-Only Scaffolds

The dimethoxyphosphoryl group is a privileged pharmacophore for targeting phosphate-binding pockets in kinases, polymerases, and endonucleases. Phosphonate-substituted kinase inhibitors (e.g., those disclosed in patent families US7417055) demonstrate that phosphorus-containing small molecules achieve potent, selective inhibition of tyrosine kinases by mimicking the phosphate group of ATP or phosphotyrosine residues [1]. In contrast, 4H-pyran-2-carboxylate derivatives lacking a phosphonate group (e.g., the baloxavir intermediate series) possess only a methyl ester at the 2-position, which acts solely as a hydrogen-bond acceptor and lacks the tetrahedral anionic character required for phosphate-site recognition [2]. The target compound's C–P bond is also metabolically stable toward phosphatases, unlike O–P linkages in phosphate esters, conferring prolonged target engagement [3].

Enzyme inhibition Kinase inhibitor design Phosphonate pharmacophore

High-Value Research and Procurement Application Scenarios for Methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate


Antiviral Prodrug Design: Phosphonate-Enabled Cap-Dependent Endonuclease Inhibitor Optimization

Building on the baloxavir marboxil pharmacophore, the target compound serves as a late-stage diversification scaffold for influenza cap-dependent endonuclease (CEN) inhibitor programs. The pre-installed dimethoxyphosphoryl group enables direct exploration of ProTide prodrug strategies—cleaving the methyl esters to yield the free phosphonic acid, which can be elaborated into phosphonamidate prodrugs for enhanced oral bioavailability and intracellular delivery [1]. This application is supported by the established class-level precedent of oseltamivir and zanamivir phosphonate congeners achieving picomolar antiviral potency through phosphonate-driven target engagement, a property not accessible with the non-phosphonated baloxavir intermediate (CAS 1332855-89-6) [2]. Research groups focused on combating oseltamivir-resistant influenza strains should prioritize this compound as a starting material for novel CEN inhibitor candidate synthesis.

Kinase Inhibitor Fragment Library Expansion with a Phosphonate Pharmacophore

The compound is ideally suited for inclusion in fragment-based drug discovery (FBDD) libraries targeting kinases with phosphate-binding subpockets. The dimethoxyphosphoryl group functions as a phosphate bioisostere capable of anchoring fragments into the ATP-binding site of tyrosine kinases, as documented in the Gilead kinase inhibitory phosphonate patent series (US7417055) [1]. The benzyloxy group at the 3-position provides a hydrophobic handle that can be varied to optimize selectivity across the kinome. Procurement of this compound eliminates the need for custom synthesis of phosphonate-functionalized pyran fragments, which is a multi-step process requiring Arbuzov or Horner-Wadsworth-Emmons chemistry—saving an estimated 2–4 weeks of synthetic effort per fragment [2].

Phosphonate Prodrug of Baloxavir-Class Endonuclease Inhibitors: Synthetic Intermediate for Scale-Up Studies

For process chemistry teams scaling up next-generation baloxavir analogs, the target compound provides an advanced intermediate that already incorporates the phosphonate warhead. The established synthetic route to the parent baloxavir intermediate begins from 2-methyl-3-benzyloxy-4-oxo-4H-pyran and proceeds via oxidation and esterification, yielding methyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate in moderate yields (~43–65%) [1]. Further phosphonomethylation at the 6-position would require additional steps and optimization. The target compound bypasses this synthetic bottleneck, providing the phosphonate group pre-installed at >=98% purity, which is critical for maintaining impurity profiles within ICH guidelines for pharmaceutical intermediate sourcing [2].

Chemical Biology Probe Development: Phosphate-Site-Directed Protein Interaction Mapping

The dimethoxyphosphoryl group renders the compound suitable for use as a chemical biology probe targeting phosphate-recognition domains, including 14-3-3 proteins, polo-box domains, and FHA domains. The benzyloxy group at the 3-position can be selectively removed by hydrogenolysis to install a hydroxyl handle for further conjugation (e.g., biotin or fluorophore attachment) without affecting the phosphonate ester [1]. This orthogonal reactivity profile—where the C–P bond remains stable under hydrogenation conditions—is a key differentiator from phosphate ester probes, which are susceptible to hydrolysis under both acidic and basic conditions [2]. Procurement of the target compound thus enables pull-down and fluorescence polarization assay development that would require extensive synthetic effort if using non-phosphonated starting materials.

Quote Request

Request a Quote for methyl 3-(benzyloxy)-6-((dimethoxyphosphoryl)methyl)-4-oxo-4H-pyran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.